Z-Gly-leu-phe-CH2Cl

Descripción general

Descripción

Chemical Reactions Analysis

Z-Gly-leu-phe-CH2Cl is known to inhibit Cathepsin G . Cathepsin G prefers Phe and Tyr residues in the P1 position of substrates but also cleaves efficiently after Trp and Leu . Z-Gly-leu-phe-CH2Cl is used to differentiate, characterize, and kinetically analyze various carboxypeptidase activities .Aplicaciones Científicas De Investigación

Drug Delivery Systems

“Z-Gly-leu-phe-CH2Cl” has been used in the design and evaluation of protease-sensitive nanoscale drug delivery systems . Specifically, it has been used in research based on the tetrapeptide sequence (Gly-Phe-Leu-Gly, GFLG), which has been widely used as a spacer that can be cleaved in the presence of protease B . This allows for the bypassing of many limitations of candidate drugs, such as triggering drug release .

Cancer Treatment

The aforementioned drug delivery systems have applications in various pathologies, including cancer . Protease-sensitive drug delivery systems, which can incorporate “Z-Gly-leu-phe-CH2Cl”, are designed to improve the therapeutic effects of various nanoscale drug delivery systems .

Treatment of Other Diseases

In addition to cancer, the protease-sensitive drug delivery systems that use “Z-Gly-leu-phe-CH2Cl” can also be used for the treatment of other diseases . The specific diseases that can be treated using these systems would depend on the drugs being delivered.

Inhibition of Neutrophil Elastase

“Z-Gly-leu-phe-CH2Cl” has been used as a neutrophil elastase inhibitor . Neutrophil elastase is an enzyme that plays a critical role in various physiological and pathological processes, and its inhibition can be beneficial in the treatment of diseases where this enzyme plays a detrimental role.

Research and Development

As a chemical compound, “Z-Gly-leu-phe-CH2Cl” is used in research and development in the field of biochemistry and pharmacology. It can be used in the synthesis of new compounds or in the development of new therapeutic strategies.

Mecanismo De Acción

Target of Action

Z-Gly-Leu-Phe-CH2Cl, also known as Z-GLF-CMK, is primarily targeted towards Granzyme B , a serine protease found in the lytic granules of cytotoxic lymphocytes . Granzyme B plays a crucial role in cell death or apoptosis . It is an agent for rapid DNA fragmentation and can cleave several procaspases to activate the corresponding caspase .

Mode of Action

Z-GLF-CMK acts as an inhibitor of Granzyme B . The compound’s Chloromethyl Ketone (CMK) group is responsible for irreversible inhibition . The inhibition occurs when the CMK group covalently bonds to the –OH of a serine adjacent residue, or the –SH of an adjacent cysteine residue, on the target protein .

Biochemical Pathways

The primary biochemical pathway affected by Z-GLF-CMK is the apoptosis pathway . Granzyme B, the target of Z-GLF-CMK, is known to cleave several procaspases, thereby activating the corresponding caspase . This leads to the initiation of apoptosis, a form of programmed cell death .

Pharmacokinetics

It’s known that the compound is soluble in dmso and dmf , which could potentially influence its bioavailability.

Result of Action

The primary result of Z-GLF-CMK’s action is the inhibition of Granzyme B, leading to a decrease in apoptosis . This could potentially have implications in conditions where Granzyme B activity is detrimental, such as in certain autoimmune diseases.

Action Environment

The action of Z-GLF-CMK is influenced by environmental factors such as temperature and solvent. The compound is reported to be stable at room temperature for one year in a desiccator . It’s also soluble in dry (≥ 99.9 %) DMSO and DMF, which are commonly used solvents in biological research .

Direcciones Futuras

The Phe-Phe motif, which is part of Z-Gly-leu-phe-CH2Cl, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests potential future directions for the use of Z-Gly-leu-phe-CH2Cl in nanomedicine and related fields.

Propiedades

IUPAC Name |

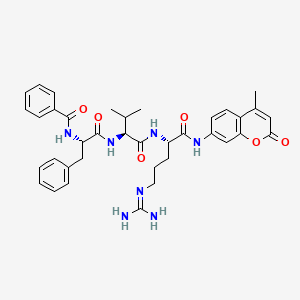

benzyl N-[2-[[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClN3O5/c1-18(2)13-22(25(33)30-21(23(31)15-27)14-19-9-5-3-6-10-19)29-24(32)16-28-26(34)35-17-20-11-7-4-8-12-20/h3-12,18,21-22H,13-17H2,1-2H3,(H,28,34)(H,29,32)(H,30,33)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGPJZPHCVTNNI-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961884 | |

| Record name | 2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-N-(4-chloro-3-oxo-1-phenylbutan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-leu-phe-CH2Cl | |

CAS RN |

41658-44-0 | |

| Record name | N-Benzyloxycarbonylglycyl-leucyl-phenylalanine chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041658440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-N-(4-chloro-3-oxo-1-phenylbutan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Z-Gly-Leu-Phe-CH2Cl affect the bactericidal activity of cathepsin G against Pseudomonas aeruginosa?

A1: Z-Gly-Leu-Phe-CH2Cl is a specific inhibitor of cathepsin G enzymatic activity. [1] Research suggests that the bactericidal activity of cathepsin G against P. aeruginosa relies on the availability of the enzyme's active site. [1] Z-Gly-Leu-Phe-CH2Cl inhibits this activity, indicating that the active site of cathepsin G is likely involved in binding to and killing P. aeruginosa. [1]

Q2: Does Z-Gly-Leu-Phe-CH2Cl impact neutrophil-mediated platelet activation?

A2: While Z-Gly-Leu-Phe-CH2Cl is a specific inhibitor of cathepsin G, studies have shown that it may not be specific in complex biological systems like neutrophil-mediated platelet activation. [2] Other antiproteinases like alpha 1-antichymotrypsin, the physiological inhibitor of cathepsin G, demonstrate more specific inhibition in this context. [2]

Q3: How does the structure of Z-Gly-Leu-Phe-CH2Cl relate to its inhibitory activity on cathepsin G?

A3: While the provided research papers highlight the inhibitory effect of Z-Gly-Leu-Phe-CH2Cl on cathepsin G, [1, 2] they don't delve into the specific structure-activity relationship. Further research is needed to understand how modifications to the Z-Gly-Leu-Phe-CH2Cl structure would impact its potency and selectivity for cathepsin G and other proteases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)